molecular formula C6H9N3O4 B077024 デスメチルミソニダゾール CAS No. 13551-92-3

デスメチルミソニダゾール

カタログ番号: B077024
CAS番号: 13551-92-3
分子量: 187.15 g/mol
InChIキー: NUGLIYXAARVRPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethylmisonidazole (DMMI) is an organic compound belonging to the class of nitroimidazoles. It is a derivative of misonidazole, which is a nitroimidazole used in the treatment of cancer. DMMI is an important molecule for its potential applications in the field of biomedicine. DMMI is a versatile molecule with a wide range of applications in biomedicine, including its use in the synthesis of new drugs, as a contrast agent in medical imaging, and as a therapeutic agent for the treatment of cancer.

科学的研究の応用

低酸素腫瘍細胞における放射線増感

デスメチルミソニダゾール(DMM)は主に低酸素細胞放射線増感剤として使用されます。酸素欠乏により放射線抵抗性が高い傾向にある低酸素腫瘍細胞に感作することで、放射線療法の有効性を高めます。 DMMは酸素の電子親和性を模倣することで、放射線との組み合わせで細胞毒性産物の形成を促進し、治療全体の有効性を向上させます .

神経毒性研究

DMMは、神経毒性効果を評価するために、行動学的および超微細構造的研究で使用されてきました。マウスにおいて、DMMを異なる用量で投与し、行動変化と形態学的エンドポイントを観察しました。 これらの研究は、放射線増感剤の神経毒性可能性を理解し、臨床使用のためのより安全な化合物を開発するのに役立ちます .

電子付着研究

DMMに関する研究は、水環境におけるミソニダゾールクラスターへの電子付着の研究にも及びます。これは、電子誘起による共有結合の形成が重要な役割を果たす、生体還元型薬物の作用機序を理解するために重要です。 このような研究は、生物学的プロセスにとって重要であるだけでなく、技術分野でも応用が見いだされる可能性があります .

薬物動態と治療モニタリング

ミソニダゾールの代謝産物であるDMMは、その薬物動態が研究されています。DMMの治療モニタリングは、最適な投与スケジュールと作用に関与する代謝経路に関する洞察を提供することができます。 これは、副作用を最小限に抑えながら治療効果を最大限に引き出すために不可欠です .

放射線誘発DNA損傷の理解

DMMとその親化合物ミソニダゾールは、放射線誘発DNA損傷の過程を理解するために使用されます。生体物質と放射線の相互作用後に生成される低エネルギー電子は、深刻なDNA損傷を引き起こす可能性があります。 DMMを用いてこれらの相互作用を研究することで、放射線療法の基礎となるメカニズムを理解することができます .

Safety and Hazards

According to the safety data sheet, Desmethylmisonidazole is classified as having acute toxicity (oral and dermal), skin corrosion, and serious eye damage . In case of contact with skin or eyes, immediate medical attention is advised .

将来の方向性

While specific future directions for Desmethylmisonidazole are not mentioned in the search results, the field of controlled drug delivery presents promising future directions for many drugs . The development of new materials and the establishment of structure-function relationships are areas of active research .

作用機序

Target of Action

Desmethylmisonidazole (DMM) is a derivative of misonidazole, a radiosensitizer It is known that misonidazole, the parent compound, targets hypoxic cells in tumors, enhancing the effectiveness of radiation therapy

Mode of Action

It is known that misonidazole, and likely dmm, interact with hypoxic cells in tumors, making them more susceptible to radiation therapy . This interaction involves the formation of stable covalent bonds with macromolecules in hypoxic cells

Biochemical Pathways

It is known that misonidazole affects the pathways related to dna repair and cell death in hypoxic cells

Pharmacokinetics

The pharmacokinetics of DMM have been studied in mice . It was found that DMM is eliminated mainly by renal clearance, exhibiting first-order (linear) kinetics . The bioavailability of DMM was found to be 100% after intraperitoneal (IP) injection . These properties impact the bioavailability of DMM, making it a promising candidate for further development as a radiosensitizer.

Result of Action

It is known that misonidazole, and likely dmm, can cause dna damage in hypoxic cells, enhancing the effectiveness of radiation therapy

Action Environment

The action of DMM is likely influenced by environmental factors such as the level of oxygenation in cells. Misonidazole, the parent compound of DMM, is known to be more effective in hypoxic conditions . Therefore, it is reasonable to assume that the action, efficacy, and stability of DMM may also be influenced by the level of oxygenation in cells.

生化学分析

Biochemical Properties

Desmethylmisonidazole interacts with various enzymes and proteins within the body. It has been found to be equally potent as a hypoxic cell radiosensitizer when tested in equimolar concentrations with misonidazole . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

Desmethylmisonidazole has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce neurotoxicity in mice, affecting both the central and peripheral nervous systems . It influences cell function by interacting with cellular signaling pathways and affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethylmisonidazole change over time. It has been observed that the behavioral changes induced by this compound in animal models appear rapidly (within 24 to 48 hours) and develop to a severe state . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched .

Dosage Effects in Animal Models

The effects of Desmethylmisonidazole vary with different dosages in animal models. At certain dose levels, it has been observed to cause neurotoxicity . The exact threshold effects and potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

Desmethylmisonidazole is involved in various metabolic pathways within the body. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Desmethylmisonidazole is transported and distributed within cells and tissues in the body. It has been found in human tumors and in cerebrospinal fluid after oral administration . The compound interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

Current knowledge suggests that it may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

特性

IUPAC Name

3-(2-nitroimidazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLIYXAARVRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875669
Record name Desmethylmisonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-92-3
Record name Desmethylmisonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmisonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmisonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desmethylmisonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLMISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N358OVQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethylmisonidazole
Reactant of Route 2
Reactant of Route 2
Desmethylmisonidazole
Reactant of Route 3
Reactant of Route 3
Desmethylmisonidazole
Reactant of Route 4
Reactant of Route 4
Desmethylmisonidazole
Reactant of Route 5
Desmethylmisonidazole
Reactant of Route 6
Reactant of Route 6
Desmethylmisonidazole
Customer
Q & A

Q1: How does Desmethylmisonidazole reach tumor cells and what happens to it in the body (ADME)?

A1: Desmethylmisonidazole is typically administered orally and absorbed into the bloodstream. It readily distributes to various tissues, including tumors, and crosses the blood-brain barrier, albeit to a lesser extent than misonidazole. [] The primary route of elimination is through the kidneys, with a greater proportion of the administered dose recovered in the urine compared to misonidazole. []

Q2: Does Desmethylmisonidazole accumulate in the body with repeated administration?

A2: Yes, slight accumulation of Desmethylmisonidazole in plasma was observed with a dosage interval of 24 hours. []

Q3: How does the pharmacokinetic profile of Desmethylmisonidazole compare to misonidazole?

A3: Desmethylmisonidazole demonstrates a shorter plasma elimination half-life and lower concentrations in the central nervous system compared to misonidazole, while achieving similar concentrations in tumors. [, ] These characteristics suggest a potential for reduced neurotoxicity while maintaining radiosensitizing efficacy.

Q4: What factors can influence the elimination of Desmethylmisonidazole from the body?

A4: Co-administration of anticonvulsant medications has been observed to increase the plasma elimination half-life of misonidazole. [] While this specific interaction has not been directly studied with Desmethylmisonidazole, it highlights the potential influence of drug interactions on its pharmacokinetics.

Q5: Does dexamethasone affect the pharmacokinetics of Desmethylmisonidazole?

A5: While dexamethasone has been shown to alter the pharmacokinetics of misonidazole, specifically by reducing its plasma elimination half-life and increasing urinary excretion, it appears to have no significant impact on the plasma levels or urinary excretion of Desmethylmisonidazole. []

Q6: How does Desmethylmisonidazole work to enhance the effects of radiation therapy?

A6: Like other nitroimidazoles, Desmethylmisonidazole acts as a radiosensitizer by enhancing the damaging effects of radiation on hypoxic cells, which are often resistant to conventional radiotherapy. While the exact mechanism remains to be fully elucidated, it is believed to involve the drug's interaction with free radicals generated by radiation, leading to increased DNA damage and cell death specifically in hypoxic environments.

Q7: Is Desmethylmisonidazole a more potent radiosensitizer than misonidazole?

A7: Studies comparing the radiosensitizing efficacy of Desmethylmisonidazole and misonidazole have shown conflicting results. Some in vivo studies suggest that Desmethylmisonidazole might be a more effective radiosensitizer at equitoxic doses, [, ] while others report similar levels of sensitization. [, ] Further research is needed to definitively determine the relative potency of these two compounds.

Q8: What are the known toxicities of Desmethylmisonidazole?

A8: The primary concern with Desmethylmisonidazole, similar to other nitroimidazole radiosensitizers, is neurotoxicity. Both central and peripheral nervous system effects have been observed in preclinical studies. [, , ]

Q9: How does the neurotoxicity profile of Desmethylmisonidazole differ from misonidazole?

A9: While both compounds can induce neurotoxicity, Desmethylmisonidazole appears to affect both the central and peripheral nervous systems concurrently, whereas peripheral damage typically precedes central effects with misonidazole. [] The development of Desmethylmisonidazole-induced neurotoxicity also seems more rapid and severe compared to misonidazole. []

Q10: What is the molecular structure of Desmethylmisonidazole?

A10: Desmethylmisonidazole is a nitroimidazole derivative. Unfortunately, the specific spectroscopic data and molecular weight are not provided in the research excerpts provided.

Q11: How does the structure of Desmethylmisonidazole contribute to its activity and toxicity?

A12: The nitro group and the imidazole ring are crucial for the radiosensitizing activity of Desmethylmisonidazole. [, ] Its lower lipophilicity compared to misonidazole is thought to contribute to its shorter half-life and potentially reduced neurotoxicity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。